1-ethyl-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-ETHYL-N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 1-ETHYL-N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps. The initial step typically includes the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions . . Industrial production methods often employ optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-ETHYL-N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in the development of new therapeutic agents for treating various diseases.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-ETHYL-N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-Chloro-1-ethyl-4-((3-iodo-1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazole
These compounds share structural similarities with 1-ETHYL-N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE but differ in their substituents and specific biological activities.
Properties
Molecular Formula |
C24H28N6O |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-ethyl-N-[1-(1-ethylpyrazol-3-yl)ethyl]-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H28N6O/c1-6-29-13-12-20(28-29)16(4)25-24(31)19-14-21(18-10-8-15(3)9-11-18)26-23-22(19)17(5)27-30(23)7-2/h8-14,16H,6-7H2,1-5H3,(H,25,31) |
InChI Key |
ILHCKZTXSKKRMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C(C)NC(=O)C2=CC(=NC3=C2C(=NN3CC)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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